molecular formula C26H21ClF3N9O6 B10829017 Ensitrelvir fumarate CAS No. 2757470-18-9

Ensitrelvir fumarate

Cat. No.: B10829017
CAS No.: 2757470-18-9
M. Wt: 647.9 g/mol
InChI Key: FBOCUALVLIWPNQ-WLHGVMLRSA-N
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Description

Ensitrelvir (fumarate), also known as Xocova, is an antiviral medication developed by Shionogi in partnership with Hokkaido University. It is primarily used for the treatment of COVID-19. Ensitrelvir acts as an orally active 3C-like protease inhibitor, targeting the main protease (Mpro) of the SARS-CoV-2 virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ensitrelvir fumaric acid is synthesized through a series of chemical reactions involving various reagents and catalysts. The synthesis involves the formation of a triazolylmethyl group, a trifluorobenzyl group, and a chloromethylindazole group, which are then combined to form the final compound .

Industrial Production Methods: The industrial production of ensitrelvir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ensitrelvir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified ensitrelvir molecules with different functional groups .

Scientific Research Applications

Ensitrelvir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying protease inhibitors and their interactions with viral enzymes.

    Biology: Investigated for its effects on viral replication and its potential to inhibit other viral proteases.

    Medicine: Primarily used for the treatment of COVID-19, with ongoing research into its efficacy against other viral infections.

    Industry: Potential applications in the development of new antiviral drugs and therapies

Mechanism of Action

Ensitrelvir exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. This protease is essential for the viral replication process. Ensitrelvir binds to the substrate-binding pocket of Mpro, specifically recognizing its S1, S2, and S1’ subsites. This binding prevents the protease from processing viral polyproteins, thereby inhibiting viral replication .

Comparison with Similar Compounds

Properties

CAS No.

2757470-18-9

Molecular Formula

C26H21ClF3N9O6

Molecular Weight

647.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C22H17ClF3N9O2.C4H4O4/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24;5-3(6)1-2-4(7)8/h3-7,10H,8-9H2,1-2H3,(H,28,29,36);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

FBOCUALVLIWPNQ-WLHGVMLRSA-N

Isomeric SMILES

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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